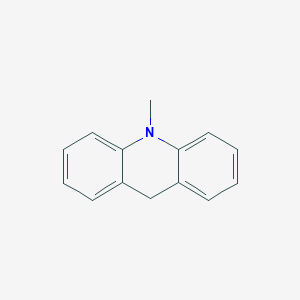

N-Methylacridan

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Methylacridan, also known as this compound, is a useful research compound. Its molecular formula is C14H13N and its molecular weight is 195.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biological Activities

N-Methylacridan has attracted significant attention for its potential antimicrobial and anticancer properties. Research has demonstrated that derivatives of this compound can exhibit enhanced biological activity through various chemical modifications, such as oxidation and alkylation. The compound's interaction with biological targets, including enzymes and receptors, is crucial for drug design. For instance, molecular docking studies have indicated that modifications in the N-methyl group can influence binding affinity and selectivity towards these targets, highlighting its significance in pharmaceutical research.

Anticancer Research

This compound derivatives have shown promising results in anticancer studies. For example, studies have reported that certain derivatives can inhibit cancer cell proliferation through mechanisms involving the generation of reactive oxygen species (ROS) upon irradiation. This photocytotoxic effect has been observed in various cancer cell lines, indicating the potential of this compound as a lead compound in developing new anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Research indicates that some derivatives are effective against a range of microbial pathogens, making them candidates for further exploration in developing new antimicrobial therapies.

Structural Modifications and Activity Correlation

A recent study demonstrated that the degree of N-methylation in cyclic oligomers significantly impacts their biological activity. For instance, the enantiomer of verticilide, a cyclic oligomer containing N-methyl amides, exhibited potent antiarrhythmic effects by inhibiting intracellular calcium release channels. This study highlights the importance of structural modifications in enhancing pharmacological properties .

Photophysical Studies

Research utilizing laser flash photolysis has explored the photoionization properties of this compound in aqueous solutions. These studies provide insights into the photochemical behavior of the compound, which can be critical for understanding its applications in photodynamic therapy .

Data Summary Table

化学反应分析

Oxidation Reactions

N-Methylacridan undergoes oxidation to form N-methylacridinium ions (D⁺ ), a reaction relevant to coenzyme I analogs and chemiluminescent applications.

Kinetics of Oxidation

The reaction with 2,6-dichlorophenolindophenol (DCIP) proceeds via two simultaneous pathways involving the conjugate acid of this compound (DH⁺ ) [ ]:

-

Mechanism A : Oxidation by DCIP anion (DCIP⁻)

DH +DCIP →D +DCIPH⋅ -

Mechanism B : Oxidation by neutral DCIP molecule

DH +DCIP→D +DCIPH⋅

| Parameter | Value | Conditions |

|---|---|---|

| Rate constant (A) | 19×kB | pH 2.74–6.91, 20–22°C |

| Rate constant (B) | kB=0.033M−1s−1 | 8–22% ethanol, pH 4.0 |

| Activation energy | 67.4kJ mol | Temperature-dependent study |

The reaction proceeds via hydrogen atom transfer rather than electron transfer, as confirmed by spin-trapping experiments using 2-methyl-2-nitrosopropane (MNP) [ ].

Alkylation Reactions

This compound participates in regioselective N-alkylation reactions, critical for synthesizing acridinium derivatives.

Protected Sulfonate Triflate Alkylation

Reaction with protected sulfopropyltriflate yields N-alkylacridans, which are precursors to chemiluminescent acridinium esters [ ]:

N Methylacridan+R O SO C H OTf→N Alkylacridan

| Parameter | Value |

|---|---|

| Conversion | >80% |

| Catalyst | None (ambient conditions) |

| Key reagent | Triflate leaving group |

| Product stability | Stable under acidic conditions |

This method avoids side reactions common with acridine precursors and enables efficient synthesis of zwitterionic acridinium compounds.

Reduction and Reductive Alkylation

The acridan ring system undergoes selective reduction:

-

Catalytic hydrogenation reduces benzene rings while preserving the pyridine ring.

-

Zn/HCl reduces the pyridine ring to form 9,10-dihydroacridan derivatives [ ].

Reductive alkylation with carboxylic acids under UV light yields alkylated products (e.g., 9-n-butylacridan) [ ].

Electrophilic Substitution

The benzene rings in this compound undergo nitration and sulfonation at positions 2 and 7 due to electron-donating effects of the nitrogen atom [ ].

Nucleophilic Substitution

Protonation at the nitrogen atom generates acridinium salts, which react with nucleophiles (e.g., amines) at the 9-position:

N Methylacridan+H →Acridinium saltNu 9 Substituted product

Biological Interactions

This compound derivatives exhibit:

-

Anticancer activity : IC₅₀ values as low as 0.1 μM against leukemia cells via DNA intercalation [ ].

-

Antimicrobial effects : Disruption of microbial cell membranes [].

-

G-quadruplex stabilization : Enhanced by quaternary ammonium substituents (ΔTₘ = 15–20°C) [ ].

Photochemical Reactions

Under UV light, this compound undergoes:

-

Photoalkylation with alcohols (e.g., methanol) to form 10-methyl-9,10-dihydroacridin-9-yl-methanol [ ].

-

Radical formation : Trapped intermediates confirm stepwise oxidation pathways [ ].

Comparative Reactivity

| Reaction Type | Acridine | This compound |

|---|---|---|

| Oxidation | Forms acridone | Forms acridinium ions |

| Alkylation | Low conversion | High conversion (>80%) |

| Nucleophilic attack | Prefers position 9 | Enhanced regioselectivity |

属性

IUPAC Name |

10-methyl-9H-acridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWAQPIHXBRGGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2CC3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。